molecular formula C8H11NO2 B1265761 Ethyl 1-methylpyrrole-2-carboxylate CAS No. 23466-27-5

Ethyl 1-methylpyrrole-2-carboxylate

Cat. No. B1265761
CAS RN: 23466-27-5
M. Wt: 153.18 g/mol
InChI Key: IIKHONWHFIKUQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 1-methylpyrrole-2-carboxylate and related compounds involves various methods, including reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate and other one-pot synthesis methods that utilize relay catalytic cascade reactions for the introduction of substituents at the pyrrole nitrogen. These methods highlight the versatility and efficiency in synthesizing ethyl 1-methylpyrrole-2-carboxylate derivatives (Haroon et al., 2018) (Galenko et al., 2015).

Molecular Structure Analysis

Detailed analysis of the molecular structure of ethyl 1-methylpyrrole-2-carboxylate derivatives has been conducted using spectroscopic characterization, crystallographic behavior, and theoretical (DFT) studies. These analyses provide insights into the geometric parameters, vibrational assignments, and chemical shifts, offering a deep understanding of the compound's molecular structure (Haroon et al., 2018).

Chemical Reactions and Properties

Ethyl 1-methylpyrrole-2-carboxylate undergoes a variety of chemical reactions, enabling the synthesis of complex molecules. These reactions include cyclocondensation, relay catalytic cascade reactions, and reactions with different arylidinemalononitrile derivatives, highlighting its reactivity and utility in organic synthesis (Galenko et al., 2015) (Machado et al., 2011).

Physical Properties Analysis

The physical properties of ethyl 1-methylpyrrole-2-carboxylate derivatives, including solubility, melting point, and boiling point, are crucial for their application in various chemical reactions and processes. However, specific details on the physical properties of ethyl 1-methylpyrrole-2-carboxylate itself were not directly found in the provided references.

Chemical Properties Analysis

The chemical properties of ethyl 1-methylpyrrole-2-carboxylate, such as acidity, basicity, and reactivity towards various reagents, play a significant role in its applications in organic synthesis. The compound's reactivity in cyclocondensation reactions and its behavior under different catalytic conditions are of particular interest (Galenko et al., 2015) (Machado et al., 2011).

Scientific Research Applications

Synthesis of Tetrahydropyridines

Ethyl 1-methylpyrrole-2-carboxylate plays a role in the synthesis of highly functionalized tetrahydropyridines. Zhu, Lan, and Kwon (2003) describe a phosphine-catalyzed [4 + 2] annulation process using Ethyl 2-methyl-2,3-butadienoate and N-tosylimines, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This method offers excellent yields and complete regioselectivity, expanding the scope of reaction possibilities with substituted methyl variants (Zhu, Lan, & Kwon, 2003).

Facilitating One-step Synthesis

Kesteleyn et al. (1999) highlight the role of Ethyl 1-methylpyrrole-2-carboxylate in facilitating a one-step synthesis of alkyl 1-alkyl-2-methylpyrrole-3-carboxylates. This process involves reacting 2-chloro-2-acetimidoylbutyrolactones with sodium methoxide or sodium ethoxide, demonstrating a straightforward approach to synthesizing pyrrole carboxylates from readily available materials (Kesteleyn et al., 1999).

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis, explored by Roomi and Macdonald (1970), utilizes ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids. This synthesis method, especially when involving ethyl 1-methylpyrrole-2-carboxylate, showcases its utility in creating pyrrole derivatives, crucial for various chemical applications (Roomi & Macdonald, 1970).

Insect Pheromone Identification

Riley et al. (1974) discovered that methyl 4-methylpyrrole-2-carboxylate, closely related to ethyl 1-methylpyrrole-2-carboxylate, acts as a volatile trail pheromone in certain ant species. This finding underscores the potential of ethyl 1-methylpyrrole-2-carboxylate derivatives in entomological studies and the development of pest control strategies (Riley, Silverstein, Carroll, & Carroll, 1974).

Novel Synthesis Routes

A novel synthesis of ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate, as discussed by Lil (2015), demonstrates the versatility of ethyl 1-methylpyrrole-2-carboxylate derivatives in creating complex organic compounds. This research exemplifies the compound's role in advancing synthetic chemistry (Lil, 2015).

Antimicrobial Activity Studies

Desai, Bhatt, and Joshi (2019) investigated ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of ethyl 1-methylpyrrole-2-carboxylate, for its antimicrobial properties. The study underscores the potential of such derivatives in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Enantioselective Synthesis Applications

The enantioselective synthesis of ethyl cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylate, a potent attractant for the Mediterranean fruit fly, as described by Raw and Jang (2000), highlights the significance of ethyl 1-methylpyrrole-2-carboxylate in developing biologically active compounds (Raw & Jang, 2000).

Safety And Hazards

Ethyl 1-methylpyrrole-2-carboxylate is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKHONWHFIKUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178018
Record name Ethyl 1-methylpyrrole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methylpyrrole-2-carboxylate

CAS RN

23466-27-5
Record name Ethyl 1-methyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methylpyrrole-2-carboxylate
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Record name Ethyl 1-methylpyrrole-2-carboxylate
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Record name Ethyl 1-methylpyrrole-2-carboxylate
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Record name Ethyl 1-methylpyrrole-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JR Carson, RJ Carmosin, PM Pitis… - Journal of medicinal …, 1997 - ACS Publications
… to Scheme 1, starting with ethyl 1-methylpyrrole-2-carboxylate instead of a 2-aroylpyrrole. … to compounds of type 4 using ethyl 1-methylpyrrole-2-carboxylate as the starting material. …
Number of citations: 67 pubs.acs.org
A Alberola, JM Andrés, A González… - Journal of the …, 1990 - pubs.rsc.org
Unsubstituted β-amino enones react with α-amino derivatives by a well established route which implies a fast transamination process — 1,4-addition followed by elimination — and …
Number of citations: 14 pubs.rsc.org
A Alberola, JM Andres, A Gonzalez… - J. CHEM. SOC …, 1990 - researchgate.net
Unsubstituted p-amino enones react with m-amino derivatives by a well established route which implies a fast transamination process-1, 4-addition followed by elimination- and …
Number of citations: 0 www.researchgate.net
GP Bean - The Chemistry of Heterocyclic Compounds, 1990 - Wiley Online Library
Since the discovery of pyrrole by Runge in 1834 many pyrrole compounds have been found in nature. The development of synthetic methods for pyrroles having a variety of substituents …
Number of citations: 45 onlinelibrary.wiley.com
L Brandsma, HD Verkruijsse, SF Vasilevsky… - Application of Transition …, 1999 - Springer
In 1972 Kumada [1] and Corriu [2] reported the cross-coupling of olefmic and aryl haliDEs with alkyl- and arylmagnesium haliDEs in the presence of nickel compounds, such as dichloro […
Number of citations: 1 link.springer.com
L Brandsma, SF Vasilevsky, HD Verkruijsse - 2012 - books.google.com
… Ethyl-1-methylpyrrole-2-carboxylate (1-Methylpyrrole-2-carboxylic Acid Ethyl Ester) . . . . . . . . . . . . . 27] Palladium-Catalyzed-Cross Couplings with Boronic Acids . . . . . . 272 11.11.7.1 3-…
Number of citations: 449 books.google.com

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